1,3-Dipropyl-1,3-diazepan-2-one is a diazepine derivative that belongs to a class of compounds known for their psychoactive properties. Diazepines are characterized by a seven-membered ring containing two nitrogen atoms. This compound is particularly noted for its potential applications in pharmacology, especially as a sedative or anxiolytic agent.
The synthesis and characterization of 1,3-dipropyl-1,3-diazepan-2-one have been explored in various studies focusing on diazepine derivatives. The compound can be synthesized through several methods that involve the manipulation of starting materials such as ketones and amines.
1,3-Dipropyl-1,3-diazepan-2-one is classified under:
The synthesis of 1,3-dipropyl-1,3-diazepan-2-one can be achieved through various techniques. One common method involves the cyclization of appropriate precursors such as 1,3-diaminopropane and diketones.
A typical synthetic route may include:
For example, a study reported the synthesis of diazepine derivatives using methods involving the condensation of amines with carbonyl compounds followed by cyclization in acidic media .
The molecular structure of 1,3-dipropyl-1,3-diazepan-2-one features a seven-membered ring with two nitrogen atoms at positions 1 and 3. The propyl groups are attached to the nitrogen atoms, and a ketone functional group is present at position 2.
1,3-Dipropyl-1,3-diazepan-2-one can participate in various chemical reactions typical of diazepines:
For instance, nucleophilic substitution reactions can yield different derivatives by replacing hydrogen atoms on the nitrogen with various substituents .
The mechanism of action for compounds like 1,3-dipropyl-1,3-diazepan-2-one primarily involves modulation of neurotransmitter systems in the brain. These compounds often interact with gamma-aminobutyric acid (GABA) receptors.
Research indicates that diazepines enhance GABAergic transmission by increasing the frequency of chloride channel opening events associated with GABA receptors . This leads to increased inhibitory neurotransmission, resulting in sedative and anxiolytic effects.
Relevant analyses such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize these properties .
1,3-Dipropyl-1,3-diazepan-2-one has potential applications in:
1,3-Dipropyl-1,3-diazepan-2-one represents a structurally refined member of the diazepine heterocyclic family, characterized by a seven-membered ring containing two nitrogen atoms at the 1,3-positions and a ketone moiety at C2. This compound exemplifies the ongoing exploration of diazepane scaffolds in drug discovery, where ring saturation (azepane vs. azepine) confers distinct conformational stability and pharmacological tailoring potential compared to traditional benzodiazepines [6] [9]. Its propyl substituents at N1 and N3 position it as a synthetic analog within structure-activity relationship (SAR) studies aimed at optimizing receptor affinity, metabolic stability, and blood-brain barrier penetration for neuropsychiatric targets [2] [7]. Contemporary interest in this scaffold stems from the proven versatility of diazepine cores as "privileged structures" capable of delivering selective bioactivity across therapeutic domains, particularly within the central nervous system (CNS) and enzyme modulation [2].
The systematic IUPAC name 1,3-Dipropyl-1,3-diazepan-2-one precisely defines its molecular architecture:
Its structure belongs to the perhydro-1,3-diazepin-2-one subclass, distinct from the aromatic 1,3-diazepines or the ubiquitous 1,4-benzodiazepines like diazepam [6] [8]. The saturated backbone enhances conformational flexibility compared to planar fused-ring systems, allowing adaptive binding to biological targets. Key stereochemical and conformational features include:
Table 1: Classification of Key Diazepine Isomers Relevant to 1,3-Dipropyl-1,3-diazepan-2-one
| Core Structure | Unsaturation/Saturation | Nitrogen Positions | Key Distinguishing Feature | Example Bioactive Compound |
|---|---|---|---|---|
| 1,3-Diazepine | Unsaturated | 1,3 | Aromatic ring system | Pentostatin (segment) [2] |
| 1,3-Diazepane (e.g., Target) | Fully saturated | 1,3 | Flexible non-planar ring | 1,3-Dipropyl-1,3-diazepan-2-one |
| 1,4-Benzodiazepine | Unsaturated + fused benzene | 1,4 | Anxiolytic, sedative core | Diazepam [6] [8] |
| 1,2-Diazepane | Fully saturated | 1,2 | Different N proximity, less common | N/A |
The therapeutic exploration of diazepines began with the serendipitous discovery of chlordiazepoxide (Librium) in 1955, the prototypical 1,4-benzodiazepine [6]. This revolutionized anxiolytic therapy due to its superior safety profile over barbiturates. Subsequent development focused heavily on 1,4-benzodiazepines (e.g., diazepam, 1963) for sedation, anxiety, and seizure control, leveraging their modulation of GABAₐ receptors [6] [8].
The shift towards 1,3-diazepine/1,3-diazepane scaffolds gained momentum with the recognition of their distinct advantages:
Table 2: Evolution of Key Diazepine-Based Therapeutics Informing 1,3-Dipropyl Analog Design
| Era | Scaffold Focus | Key Compound(s) | Therapeutic Breakthrough | Relevance to 1,3-Dipropyl-1,3-diazepan-2-one |
|---|---|---|---|---|
| 1960s | 1,4-Benzodiazepines | Chlordiazepoxide, Diazepam | GABAₐ modulation for anxiety/sedation | Contrast: Non-GABA targeting, saturated core design |
| 1980s-1990s | Purine-like 1,3-Diazepines | Pentostatin | Adenosine deaminase inhibition (Oncology) | Inspiration: Enzyme inhibition via heterocyclic core |
| 2000s-Present | Saturated 1,3-Diazepanes | Avibactam, Coformycin analogs | β-Lactamase inhibition (Antibiotic adjuvants) | Direct: Leverages saturated 1,3-diazepanone scaffold |
| 2010s-Present | Synthetic 1,3-Diazepanones | Diverse N-alkylated variants (e.g., Dipropyl derivative) | SAR for CNS targets & enzyme inhibition | Target compound: Propyl groups optimize lipophilicity |
The 1,3-diazepan-2-one core, particularly with N-alkylation like the dipropyl derivative, exhibits multifaceted therapeutic potential grounded in its physicochemical properties and molecular recognition:
Table 3: Potential Therapeutic Targets and Physicochemical Profile of 1,3-Dipropyl-1,3-diazepan-2-one
| Property/Target | Characteristics/Implications | Experimental/Computational Evidence Basis |
|---|---|---|
| Predicted LogP | ~2.5 - 3.0 | Calculated for C₁₀H₂₀N₂O (Analogous to [4] [10]) |
| Topological Polar Surface Area (TPSA) | ~32 Ų | Ketone + 2x tertiary amines |
| GABAₐ Receptor Interaction | Low affinity for classical BZD site; potential novel allosteric modulation | Structural dissimilarity vs. 1,4-BZDs [6] [8] |
| Enzyme Inhibition Potential | High (PDEs, HDACs, Kinases) | Privileged scaffold mimicry of purines/peptides [2] [7] |
| Synthetic Versatility | Amenable to N-functionalization, ring fusion, stereoselective synthesis | Diazepanone literature routes [4] [7] [9] |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: